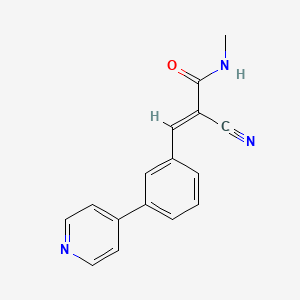
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and a pyridine ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(3-pyridin-4-ylphenyl)acrylic acid and methylamine.
Formation of the Amide Bond: The carboxylic acid group of 3-(3-pyridin-4-ylphenyl)acrylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate then reacts with methylamine to form the amide bond.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thioamides.
科学的研究の応用
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- (E)-2-Cyano-N-methyl-3-(3-pyridin-3-ylphenyl)prop-2-enamide
- (E)-2-Cyano-N-methyl-3-(3-pyridin-2-ylphenyl)prop-2-enamide
- (E)-2-Cyano-N-methyl-3-(3-pyridin-5-ylphenyl)prop-2-enamide
Uniqueness
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide is unique due to the specific positioning of the pyridine ring, which influences its binding affinity and selectivity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
(E)-2-cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-18-16(20)15(11-17)10-12-3-2-4-14(9-12)13-5-7-19-8-6-13/h2-10H,1H3,(H,18,20)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHWAWJFNYNML-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=CC=C1)C2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC(=CC=C1)C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














